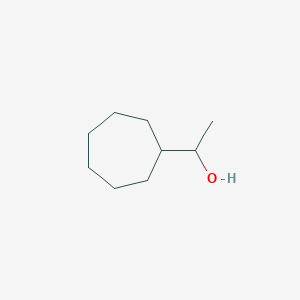

1-Cycloheptylethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFFEJPHIAXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309258 | |

| Record name | α-Methylcycloheptanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-99-9 | |

| Record name | α-Methylcycloheptanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methylcycloheptanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cycloheptylethan 1 Ol and Its Enantiomers

Stereoselective Reduction Strategies for 1-Cycloheptylethan-1-one Precursors

The most direct approach to chiral 1-cycloheptylethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-cycloheptylethan-1-one. Various advanced methods have been developed to achieve high enantioselectivity in this transformation.

Asymmetric Catalytic Hydrogenation Approaches (e.g., Homogeneous and Heterogeneous Catalysis)

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. diva-portal.org This technique commonly employs transition metal catalysts, such as ruthenium (Ru) and rhodium (Rh), complexed with chiral ligands to facilitate the enantioselective addition of hydrogen across the carbonyl double bond. rsc.orgnih.gov

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Ruthenium complexes containing chiral diphosphine ligands (e.g., BINAP) and diamine ligands (e.g., DPEN) have proven to be highly effective for the hydrogenation of a wide range of ketones. nih.gov For the reduction of alkyl-aryl ketones, which are structurally analogous to 1-cycloheptylethan-1-one, these catalysts can achieve excellent enantioselectivities (up to 99.9% ee) and high yields. nih.gov The mechanism of these bifunctional catalysts is believed to involve a concerted six-membered transition state, which contributes to their high reactivity. nih.gov Rhodium catalysts, often paired with chiral diphosphine ligands like Binapine, are also highly efficient for the asymmetric hydrogenation of various ketones, including heteroaromatic types, under mild conditions. acs.org

Heterogeneous catalysis, involving a solid-phase catalyst, offers advantages in terms of catalyst separation and recycling, although sometimes with lower selectivity compared to homogeneous systems. No commercial heterogeneous catalyst has been established for asymmetric hydrogenation, but research into immobilizing effective homogeneous catalysts onto solid supports is ongoing. rsc.org

Table 1: Examples of Asymmetric Hydrogenation of Ketones with Ru and Rh Catalysts

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| RuCl₂[(S)-tolbinap][(R)-dmapen] | Phenylglyoxal diethylacetal | >95 | 96 (R) | nih.gov |

| [Rh(COD)Binapine]BF₄ | 2-Acetylpyridine | >99 | 99 (S) | acs.org |

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | >95 | 96 (R) | nih.gov |

| Ru-NNP Complex | 1-(naphthalen-2-yl)ethan-1-one | 98 | 99.9 (R) | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Pathways for Enantiopure Alcohols

Biocatalysis presents a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. rsc.org Enzymes operate under mild conditions, typically in aqueous media, and exhibit remarkable stereospecificity.

Ketoreductases (KREDs): These enzymes, also known as alcohol dehydrogenases (ADHs), catalyze the asymmetric reduction of prochiral ketones to single-enantiomer secondary alcohols. tandfonline.comrsc.org KREDs utilize cofactors such as NADH or NADPH as the hydride source. tandfonline.com A key challenge in their industrial application is the need for an efficient cofactor regeneration system. rsc.org This is often achieved by using a substrate-coupled approach, where a sacrificial alcohol like 2-propanol is added in large excess to regenerate the NADH/NADPH cofactor, producing acetone (B3395972) as a byproduct. rsc.org Protein engineering has been extensively used to develop robust KREDs with enhanced activity, stability, and stereoselectivity for a broad range of substrates. rsc.orgrsc.orgtudelft.nl

Lipases: Lipases are typically used for the kinetic resolution of racemic alcohols. nih.govjocpr.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers, although the maximum theoretical yield for the desired enantiomer is 50%. Lipase-catalyzed kinetic resolution is a widely used method due to the commercial availability of various lipases, such as Candida antarctica lipase (B570770) B (CALB), and their high enantioselectivity (E values > 200) for a variety of secondary alcohols. acs.org Dynamic kinetic resolution (DKR) combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100%. mdpi.comrsc.org

Table 2: Chemoenzymatic Approaches to Chiral Alcohols

| Enzyme | Reaction Type | Substrate Type | Key Features | Reference |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketones | High enantioselectivity (>99% ee often achievable); requires cofactor regeneration. | tandfonline.com |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic Secondary Alcohols | High enantioselectivity (E > 200); max 50% yield for one enantiomer. | acs.org |

| Daucus Carota (Carrot Root) | Whole-Cell Bioreduction | Aromatic Ketones | Sustainable, uses natural cofactor recycling; can achieve high ee (up to 98%). | rsc.orgresearchgate.net |

Diastereoselective Reduction Utilizing Chiral Auxiliaries and Reagents

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the desired enantiomerically enriched product.

Table 3: Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

| Evans Oxazolidinones | Aldol and Alkylation Reactions | Formation of a chelated enolate that blocks one face of the molecule. | beilstein-journals.org |

| Oppolzer's Camphorsultam | Aldol, Michael, and Cycloaddition Reactions | Steric hindrance from the sultam ring directs the approach of reagents. | wikipedia.orgacs.org |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Formation of N-sulfinyl imines, which are then reduced diastereoselectively. | nih.gov |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard and Organolithium Additions to Aldehydes)

Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds through addition to carbonyl groups. rsc.orgthieme-connect.com The synthesis of this compound via this route can be envisioned through two primary disconnection approaches.

The first approach involves the reaction of a cycloheptyl organometallic reagent with acetaldehyde. For example, cycloheptylmagnesium bromide, a Grignard reagent, can be prepared from bromocyclopentane (B41573) and magnesium metal. acs.org This reagent then adds to the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the secondary alcohol, this compound. thieme-connect.com Similarly, cycloheptyllithium can be used in place of the Grignard reagent.

The second, and alternative, approach is the reaction of cycloheptanecarboxaldehyde with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. nih.gov In this case, the methyl nucleophile attacks the carbonyl carbon of the cycloheptyl aldehyde, and subsequent hydrolysis yields the target alcohol. thieme-connect.com Both Grignard and organolithium reagents are highly effective for these transformations, generally providing high yields of the alcohol product. rsc.org

Table 4: Organometallic Routes to this compound

| Route | Organometallic Reagent | Carbonyl Substrate | Product |

| 1 | Cycloheptylmagnesium bromide | Acetaldehyde | This compound |

| 2 | Methyllithium | Cycloheptanecarboxaldehyde | This compound |

Multicomponent Reaction Sequences for Integrated Cycloheptyl Alcohol Formation

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials. nih.gov While not a direct route to this compound, MCRs offer a powerful strategy for rapidly building molecular complexity and could be used to synthesize precursors or analogs.

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgmdpi.com A hypothetical P-3CR to a precursor of this compound could involve the reaction of cycloheptanecarboxaldehyde, a suitable carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide). The resulting α-acyloxy carboxamide could then potentially be hydrolyzed and further transformed to yield the target alcohol. acs.orgbeilstein-journals.org

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. acs.orgmdpi.com Using cycloheptanecarboxaldehyde as the carbonyl component would lead to a highly functionalized molecule with a cycloheptyl moiety, which could serve as a scaffold for creating libraries of complex molecules related to this compound. nih.govmdpi.com

Table 5: Hypothetical Multicomponent Reactions for this compound Precursors

| Reaction | Components | Product Type |

| Passerini (P-3CR) | Cycloheptanecarboxaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi (U-4CR) | Cycloheptanecarboxaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide |

Development of Sustainable and Efficient Synthetic Routes for Industrial Relevance

The principles of green chemistry are increasingly important in the design of synthetic routes, particularly for industrial applications. The goal is to develop processes that are not only efficient but also minimize environmental impact and are economically viable. rsc.org

For the synthesis of this compound, several factors contribute to a more sustainable process.

Atom Economy: Asymmetric hydrogenation and organometallic additions are highly atom-economical, as most atoms from the reactants are incorporated into the final product. stanford.edu In contrast, methods using stoichiometric chiral auxiliaries have lower atom economy due to the mass of the auxiliary that is later removed.

Catalysis vs. Stoichiometric Reagents: The use of catalytic methods, such as asymmetric hydrogenation (using Ru or Rh catalysts) or biocatalysis (using KREDs or lipases), is inherently greener than using stoichiometric reagents like chiral auxiliaries or traditional reducing agents. nih.govmdpi.comrsc.org

Solvents and Reaction Conditions: The development of reactions that can be performed in environmentally benign solvents, such as water or recyclable ionic liquids, is a key aspect of green chemistry. organic-chemistry.org Biocatalytic reactions are particularly advantageous as they typically run in aqueous buffers at ambient temperature and pressure. rsc.org Some chemical catalysis systems have also been adapted for use in water. rsc.org

Biocatalysis: The use of whole-cell biocatalysts, such as Daucus carota (carrot root), offers a sustainable approach by utilizing nature's own catalytic machinery, complete with cofactor regeneration systems. rsc.orgresearchgate.net Similarly, the development of robust, immobilized enzymes allows for easier catalyst recycling and continuous flow processes, enhancing industrial feasibility. rsc.orgtudelft.nl

Table 6: Sustainability Comparison of Synthetic Strategies

| Strategy | Atom Economy | Catalyst/Reagent | Solvents/Conditions | Overall Sustainability |

| Asymmetric Hydrogenation | High | Catalytic (Ru, Rh) | Often organic, but aqueous systems are being developed. | High |

| Chemoenzymatic Synthesis | High (Reduction), Moderate (Resolution) | Catalytic (Enzymes) | Aqueous, mild conditions. | Very High |

| Chiral Auxiliaries | Low | Stoichiometric | Organic, often requires cryogenic temperatures. | Low |

| Organometallic Addition | High | Stoichiometric | Anhydrous organic solvents. | Moderate |

Mechanistic Investigations of Transformations Involving 1 Cycloheptylethan 1 Ol

Elucidation of Reaction Pathways and Transition State Dynamics in Oxidation Processes

The oxidation of 1-cycloheptylethan-1-ol to its corresponding ketone, 1-cycloheptylethanone, is a fundamental transformation. The reaction can be accomplished using various oxidizing agents, such as chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC). The mechanism of such oxidations, particularly with chromate-based reagents, typically involves the formation of a chromate (B82759) ester intermediate. The rate-determining step is often the abstraction of the proton from the alcohol's carbinol carbon by a base (like water or pyridine), proceeding through an E2-like transition state.

In enzymatic oxidations, the steric bulk of the cycloheptyl group can significantly influence reaction kinetics. Compared to less sterically hindered alcohols, this compound may exhibit slower reaction rates. For instance, studies on copper/TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl) catalyst systems, which are biomimetic models for enzymes like galactose oxidase, show that alcohol oxidation proceeds through a complex mechanistic pathway. semanticscholar.org This can involve catalyst activation, substrate oxidation, and catalyst regeneration, with proton transfer often identified as the rate-determining step. semanticscholar.org

The transition state in these oxidation reactions represents a fleeting molecular configuration at the peak of the energy profile along the reaction coordinate. bath.ac.uk It is a high-energy ensemble of states that has an equal probability of collapsing back to the reactants or proceeding to form the products. bath.ac.uk The stability of this transition state dictates the reaction's activation energy and, consequently, its rate. For this compound, the geometry of the cycloheptyl ring and its interaction with the oxidant in the transition state are critical factors.

Table 1: Comparison of Oxidation Conditions for Secondary Alcohols

| Oxidant System | Typical Substrate | Proposed Mechanism Type | Key Mechanistic Feature |

| CrO₃/H₂SO₄ (Jones) | Secondary Alcohols | Chromate Ester Formation | Rate-determining C-H bond cleavage at the carbinol carbon. |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohols | Chromate Ester Formation | Occurs in non-aqueous media, preventing over-oxidation. |

| Cu/TEMPO/O₂ | Primary/Secondary Alcohols | Radical/Metal-Mediated | Involves oxoammonium ion as the active oxidant and a Cu(II) species. semanticscholar.org |

| Enzymatic (e.g., ADH) | Secondary Alcohols | Hydride Transfer | Stereospecific transfer of a hydride to a cofactor (e.g., NAD⁺). |

Detailed Analysis of Nucleophilic Substitution Mechanisms at the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a poor leaving group because its departure would generate the unstable hydroxide (B78521) ion. libretexts.org Therefore, nucleophilic substitution reactions at the secondary carbon require the activation of the hydroxyl group. A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). libretexts.org The acid protonates the -OH group to form an oxonium ion (-OH₂⁺), which can depart as a stable water molecule. libretexts.org

As a secondary alcohol, this compound can undergo substitution via both Sₙ1 and Sₙ2 mechanisms, often in competition. libretexts.orgwikipedia.org

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs. libretexts.org The reaction rate depends on the concentration of both the alcohol and the nucleophile. libretexts.org This pathway leads to an inversion of stereochemistry at the chiral center. libretexts.org The bulky cycloheptyl group would sterically hinder the backside attack required for an Sₙ2 reaction, likely slowing this pathway compared to less hindered secondary alcohols.

Sₙ1 Mechanism: This is a two-step process that begins with the departure of the leaving group (water) to form a secondary carbocation intermediate. wikipedia.org The nucleophile then attacks this planar carbocation. This pathway would lead to a racemic or near-racemic mixture of products if the starting alcohol were chiral. The formation of a carbocation intermediate also opens the possibility of rearrangement reactions.

Alternative reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) convert the alcohol into the corresponding alkyl chloride and bromide, respectively. These reagents also work by first converting the hydroxyl into a better leaving group. libretexts.org

Table 2: Nucleophilic Substitution Pathways for Secondary Alcohols

| Reagent(s) | Leaving Group | Predominant Mechanism | Stereochemical Outcome |

| HBr / Δ | H₂O | Sₙ1 / Sₙ2 | Racemization / Inversion |

| SOCl₂ / Pyridine | SO₂ + Cl⁻ | Sₙi (often with inversion in pyridine) | Retention / Inversion |

| PBr₃ | HOPBr₂ | Sₙ2 | Inversion |

| TsCl / Pyridine, then Nu⁻ | OTs⁻ (tosylate) | Sₙ2 | Inversion |

Conformational Effects of the Cycloheptyl Ring on Reaction Stereoselectivity and Reactivity

The seven-membered cycloheptyl ring is not planar; it adopts several flexible, low-energy conformations, primarily the twist-chair and twist-boat, to minimize angle and torsional strain. libretexts.org This conformational flexibility is a key distinction from the more rigid cyclohexane (B81311) system and has a profound impact on the reactivity and stereoselectivity of reactions involving this compound.

The steric hindrance presented by the cycloheptyl group influences the approach of reagents to the reactive center. In reactions like nucleophilic addition to the corresponding ketone or substitution at the alcohol, the different conformations will present different steric environments. The relative energies of the transition states for attack from different faces will determine the stereochemical outcome of the reaction. For cyclic systems, it is a general principle that placing bulky groups in an equatorial-like position is more stable and that attack pathways that minimize steric interactions are favored. slideshare.netspcmc.ac.in

In reactions proceeding through a carbocation intermediate (Sₙ1), the developing positive charge will favor a conformation that allows for optimal hyperconjugation with adjacent C-H or C-C bonds. The flexibility of the seven-membered ring allows it to adopt a transition state geometry that best stabilizes this charge, which may differ from the ground-state conformation. Studies on nucleophilic additions to cycloheptanones have shown that stereoselectivity is governed by a combination of torsional and steric effects in the transition state. researchgate.net A similar interplay of forces would dictate the stereoselectivity of reactions at the chiral center of this compound.

Role of Intermolecular and Intramolecular Hydrogen Bonding in Reaction Kinetics

The hydroxyl group of this compound acts as both a hydrogen bond donor and acceptor. This allows for the formation of intermolecular hydrogen bonds with solvent molecules (if protic), other substrate molecules, or reagents. These interactions can significantly affect reaction kinetics. fu-berlin.de

Intermolecular Hydrogen Bonding: In protic solvents like water or ethanol (B145695), the hydroxyl group will be extensively hydrogen-bonded. This can stabilize the ground state of the alcohol, potentially increasing the activation energy for a reaction. Conversely, solvents capable of hydrogen bonding can also stabilize charged transition states or intermediates (like in an Sₙ1 reaction), thereby accelerating the reaction. The net effect on kinetics depends on the relative stabilization of the ground state versus the transition state.

Intramolecular Hydrogen Bonding: While this compound itself cannot form an intramolecular hydrogen bond, derivatives containing a suitable hydrogen bond acceptor on the cycloheptyl ring could. Intramolecular hydrogen bonds are known to influence reaction kinetics dramatically. rsc.orglibretexts.org For example, in proton-coupled electron transfer (PCET) reactions, an intramolecular hydrogen bond can provide a low-energy pathway for proton movement, accelerating the reaction and often making the kinetics independent of external pH. diva-portal.org

The study of reaction kinetics in a series of solvents with varying hydrogen bonding capabilities (e.g., hexane, dichloromethane, methanol) can provide quantitative data on the influence of these non-covalent interactions.

Table 3: Expected Influence of Hydrogen Bonding on Reaction Kinetics

| Type of H-Bonding | Reaction Type | Expected Kinetic Effect | Rationale |

| Intermolecular (Protic Solvent) | Sₙ1 Substitution | Rate Increase | Stabilization of the carbocation intermediate and leaving group. libretexts.org |

| Intermolecular (Protic Solvent) | Base-catalyzed Oxidation | Rate Decrease | Stabilization of the ground-state alcohol, making deprotonation more difficult. |

| Intramolecular (Hypothetical Derivative) | Proton Transfer | Rate Increase | Pre-organization of the substrate for proton movement, lowering the entropic barrier. diva-portal.org |

Exploration of Radical Intermediates and Single-Electron Transfer Mechanisms

Beyond polar, two-electron pathways, transformations of this compound can also involve radical intermediates. A radical is a neutral species with an unpaired electron, typically formed through homolytic bond cleavage. libretexts.org A common method to generate a radical from an alcohol is through hydrogen atom abstraction (HAT) from the C-H bond at the carbinol position. This would form a tertiary radical centered on the carbon bearing the hydroxyl group.

A single-electron transfer (SET) mechanism, defined by the transfer of one electron in an elementary step, can also initiate radical processes. iupac.orgnih.gov For example, a potent oxidizing agent could accept a single electron from the oxygen of the hydroxyl group to form a radical cation intermediate. This species could then undergo further reaction, such as deprotonation, to yield a neutral radical.

Once formed, these radical intermediates can participate in various reactions:

Coupling: Two radicals can combine to form a new bond.

Addition: The radical can add to a multiple bond.

Fragmentation: The radical can break down into a smaller radical and a stable molecule.

Certain catalytic oxidation systems, such as those employing copper and a nitroxyl (B88944) radical like TEMPO, operate through mechanisms that involve both radical and single-electron transfer steps. semanticscholar.org While specific studies on radical reactions of this compound are not prevalent, the general principles of radical chemistry provide a framework for predicting its behavior under such conditions. libretexts.orgwikipedia.org

Derivatization and Selective Functionalization of 1 Cycloheptylethan 1 Ol

Halogenation Reactions and Pathways to Chiral Halide Intermediates

The conversion of the hydroxyl group of 1-Cycloheptylethan-1-ol into a halogen is a critical transformation for producing versatile intermediates for further synthetic manipulations. The stereochemical outcome of these reactions is of paramount importance, especially when aiming for chiral halide intermediates.

For secondary alcohols like this compound, the reaction with hydrogen halides (HX) can proceed through both S(_N)1 and S(_N)2 mechanisms, which can lead to a mixture of stereochemical outcomes. chemistrysteps.commasterorganicchemistry.comjove.com The S(_N)1 pathway, which involves a carbocation intermediate, would lead to racemization, while the S(_N)2 pathway results in an inversion of stereochemistry. libretexts.org

To achieve better stereochemical control, reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often employed. chemistrysteps.comchemistrywithdrsantosh.comcsueastbay.edu These reagents typically react with secondary alcohols via an S(_N)2 mechanism, leading to the corresponding alkyl halides with an inversion of the stereocenter's configuration. libretexts.orgkhanacademy.org

Interactive Data Table: Halogenation of this compound

| Reagent | Conditions | Mechanism | Stereochemical Outcome | Product |

| HBr | Aqueous | S(_N)1/S(_N)2 | Mixture/Racemization | 1-(1-Bromoethyl)cycloheptane |

| SOCl₂ | Pyridine | S(_N)2 | Inversion | 1-(1-Chloroethyl)cycloheptane |

| PBr₃ | Ether | S(_N)2 | Inversion | 1-(1-Bromoethyl)cycloheptane |

| 1. TsCl, Pyridine2. NaBr, DMF | Two steps | S(_N)2 (second step) | Inversion | 1-(1-Bromoethyl)cycloheptane |

Regioselective and Stereospecific Transformations to Nitrogen- and Sulfur-Containing Analogues

The introduction of nitrogen and sulfur functionalities into the this compound framework opens up possibilities for the synthesis of compounds with diverse chemical and biological properties.

Nitrogen-Containing Analogues:

One of the most direct methods for introducing a nitrogen atom is through the Mitsunobu reaction. tcichemicals.com This reaction allows for the conversion of the alcohol to an amine with inversion of stereochemistry, using a nitrogen nucleophile such as an azide (B81097) or a protected amine. The resulting azide can then be reduced to the primary amine.

Alternatively, the alcohol can first be converted to a good leaving group, such as a tosylate or a halide, as described in the previous section. Subsequent reaction with ammonia, an amine, or an azide via an S(_N)2 reaction will yield the corresponding nitrogen-containing compound with inversion of configuration. researchgate.net

Reductive amination of the corresponding ketone, 1-cycloheptylethanone, provides another route to amines. However, this approach would result in a racemic mixture of the amine unless a chiral reducing agent or catalyst is employed.

Interactive Data Table: Synthesis of Nitrogen-Containing Analogues

| Starting Material | Reagents | Key Intermediate | Product |

| This compound | 1. TsCl, Pyridine2. NaN₃3. H₂, Pd/C | 1-(1-Azidoethyl)cycloheptane | 1-Cycloheptylethan-1-amine |

| This compound | HN₃, DEAD, PPh₃ | Alkyl azide | 1-Cycloheptylethan-1-amine |

| 1-(1-Bromoethyl)cycloheptane | NH₃ | - | 1-Cycloheptylethan-1-amine |

Sulfur-Containing Analogues:

The synthesis of sulfur-containing analogues of this compound can be achieved by converting the alcohol into a suitable electrophile, such as an alkyl halide or tosylate, followed by nucleophilic substitution with a sulfur nucleophile. adcmastuana.org For instance, reacting 1-(1-bromoethyl)cycloheptane with sodium hydrosulfide (B80085) (NaSH) would yield the corresponding thiol (mercaptan). masterorganicchemistry.com

To synthesize thioethers (sulfides), the alkyl halide or tosylate can be reacted with a thiolate salt (RSNa). youtube.comorganic-chemistry.org This is analogous to the Williamson ether synthesis.

Interactive Data Table: Synthesis of Sulfur-Containing Analogues

| Starting Material | Reagent | Product |

| 1-(1-Bromoethyl)cycloheptane | NaSH | 1-Cycloheptylethanethiol |

| 1-(1-Bromoethyl)cycloheptane | Sodium thiomethoxide (NaSMe) | 1-Cycloheptyl-1-(methylthio)ethane |

| 1-(1-Tosyloxtethyl)cycloheptane | KSCN | 1-Cycloheptylethyl thiocyanate |

Formation of Organometallic Derivatives for Further Synthetic Applications

The hydroxyl group of this compound is not directly amenable to the formation of most organometallic reagents. Therefore, it is first necessary to convert the alcohol into an alkyl halide.

The resulting 1-(1-haloethyl)cycloheptane can then be used to prepare a variety of organometallic compounds. For example, reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, 1-cycloheptylethylmagnesium halide. uoanbar.edu.iqsolubilityofthings.comreadchemistry.com Similarly, reaction with lithium metal affords the organolithium reagent. libretexts.org

These organometallic derivatives are powerful nucleophiles and strong bases, making them highly valuable in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org They can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to create more complex molecular architectures.

Interactive Data Table: Formation of Organometallic Derivatives

| Starting Material | Reagent | Solvent | Product |

| 1-(1-Bromoethyl)cycloheptane | Mg | Diethyl ether or THF | 1-Cycloheptylethylmagnesium bromide |

| 1-(1-Chloroethyl)cycloheptane | Li | Pentane or Hexane | 1-Cycloheptylethyllithium |

Stereochemical Aspects and Chirality in 1 Cycloheptylethan 1 Ol Research

Principles of Enantioselective Synthesis and Diastereomeric Control in Cycloheptyl Systems

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-cycloheptylethan-1-ol, this is typically achieved through the asymmetric reduction of its prochiral ketone precursor, 1-cycloheptylethanone. This process involves the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Key strategies for the enantioselective synthesis of chiral secondary alcohols include:

Catalytic Hydrogenation: This method employs transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands. The chiral environment of the catalyst directs the hydrogen addition to one face of the carbonyl group.

Asymmetric Transfer Hydrogenation: This is a popular method that uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral catalyst.

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with very high enantioselectivity under mild conditions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct a stereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed.

Diastereomeric control becomes relevant when multiple stereocenters are present or created. In systems involving cycloheptane (B1346806) rings, the ring's conformation can influence the approach of reagents, leading to diastereoselectivity. nih.gov For instance, in the reduction of a substituted cycloheptanone, the existing substituent may sterically hinder one face of the ring, directing the reducing agent to the opposite face and resulting in the preferential formation of one diastereomer. The interplay between interconverting ring conformations and the energy of the diastereomeric transition states dictates the final product ratio. nih.gov

Chiral Resolution Techniques for Racemic Mixtures (e.g., Diastereomeric Salt Formation, Enzymatic Resolution, Chromatographic Methods)

When an enantioselective synthesis is not employed, this compound is produced as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Following separation, the ester linkage is cleaved to yield the pure enantiomers of the alcohol.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, in an organic solvent. nih.govmdpi.com The enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. scielo.brmdpi.com This process, known as kinetic resolution, can provide both the acylated product and the unreacted alcohol with high enantiomeric purity. scielo.brnih.gov A key advantage is the mild reaction conditions and high selectivity of many enzymes. scielo.br The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%. scielo.br

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. mdpi.commdpi.com It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com

Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate volatile enantiomers. lcms.cz Derivatization of the alcohol may be necessary to increase its volatility.

Table 1: Comparison of Chiral Resolution Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Ester Formation | Conversion to diastereomers with different physical properties, followed by separation (e.g., crystallization) and hydrolysis. | Scalable, well-established technique. | Requires stoichiometric amounts of a pure chiral resolving agent; may involve multiple steps. |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. scielo.br | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50% for the desired enantiomer; enzyme cost and stability can be factors. scielo.br |

| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comlcms.cz | High separation efficiency, applicable for both analytical and preparative scales, direct separation without derivatization. nih.gov | High cost of chiral columns and solvents, limited loading capacity for preparative scale. |

Enantiomeric Purity Determination and Stereochemical Assignment Methodologies

After resolution or enantioselective synthesis, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee) and assign the absolute configuration (R or S) of the this compound product.

Enantiomeric Purity Determination:

Chiral Chromatography (HPLC or GC): This is the most common method. The sample is run on a chiral column, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters. utoronto.catcichemicals.com In the presence of the chiral agent, the signals for specific protons in the resulting diastereomers will appear at different chemical shifts in the ¹H NMR spectrum. The integration of these distinct signals allows for the calculation of the enantiomeric excess. utoronto.carug.nl

Stereochemical Assignment Methodologies:

Mosher's Ester Analysis: This NMR-based method is widely used to assign the absolute configuration of secondary alcohols. tcichemicals.com By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons in the diastereomeric esters formed with both (R)- and (S)-Mosher's acid, the absolute configuration of the alcohol can be deduced based on an established conformational model of the Mosher esters. utoronto.catcichemicals.com

X-ray Crystallography: If a suitable crystalline derivative of the enantiomerically pure alcohol can be formed (e.g., an ester with a heavy atom), X-ray crystallography can provide an unambiguous determination of its absolute configuration. researchgate.net

Chemical Correlation: The absolute configuration can be determined by chemically converting the alcohol, without affecting the stereocenter, into a compound of known absolute configuration, or by synthesizing it from a starting material of known configuration. wisdomlib.org

Conformational Analysis of the Cycloheptane Ring and its Influence on Stereoisomerism

Unlike the well-defined chair conformation of cyclohexane (B81311), the seven-membered cycloheptane ring is highly flexible and exists as a dynamic equilibrium of several conformations. The two lowest energy conformations are the twist-chair and the chair, with the twist-chair generally being slightly more stable. researchgate.net These conformations help to alleviate the angle strain and torsional strain that would be present in a planar structure. libretexts.orgmsu.edulibretexts.org

The presence of a substituent, such as the '-CH(OH)CH₃' group in this compound, further complicates the conformational landscape. The substituent can occupy various non-equivalent positions on the ring, which can be broadly classified as axial-like, equatorial-like, isoclinal, etc. The steric interactions between the substituent and the rest of the ring influence the relative stability of the different ring conformations. scispace.com

For this compound, the bulky cycloheptyl group and the hydroxyl and methyl groups around the stereocenter will have preferred spatial arrangements to minimize steric hindrance. This conformational preference can influence the molecule's reactivity and how it interacts with other chiral molecules, such as enzymes or chiral catalysts. The flexibility of the cycloheptane ring means that the molecule is not locked into a single rigid shape, and the relative populations of different conformers will be determined by their respective energies. This conformational dynamism is a key feature of the stereoisomerism of cycloheptyl systems.

Catalytic Applications and Transformations Involving 1 Cycloheptylethan 1 Ol

Metal-Catalyzed Dehydrogenation and Selective Oxidation of Secondary Alcohols

The conversion of secondary alcohols like 1-Cycloheptylethan-1-ol into their corresponding ketones is a fundamental transformation in organic synthesis. Metal-catalyzed dehydrogenation and oxidation reactions offer efficient and selective pathways to achieve this.

Dehydrogenation: Acceptorless dehydrogenation, a process where hydrogen gas is the only byproduct, is a green alternative to traditional oxidation. Ruthenium complexes, such as [RuCl2(p-cymene)(IMes)], have proven effective in catalyzing the dehydrogenation of secondary alcohols to ketones in the presence of a base like K3PO4. rsc.orgresearchgate.net This method avoids the need for a sacrificial hydrogen acceptor. rsc.org The reaction proceeds through the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and a ruthenium-hydride species, which then liberates H2. mdpi.comnih.gov

Selective Oxidation: A wide array of metal-based catalysts can selectively oxidize secondary alcohols. wikipedia.org Gold catalysts, for instance, have demonstrated high activity and selectivity in the oxidation of secondary alcohols, with the catalytic activity often attributed to the metal-support interface. rsc.org Quinone-based catalyst systems can also facilitate the selective oxidation of secondary alcohols to ketones using molecular oxygen as the terminal oxidant. google.com This process involves hydrogen abstraction from the alcohol by the quinone, which is then regenerated by oxygen. google.com For laboratory-scale synthesis, chromium(VI) reagents like chromic acid (H2CrO4), prepared from chromium trioxide (CrO3), are commonly used to convert secondary alcohols into ketones. libretexts.org

| Catalyst System | Reaction Type | Key Features | Typical Product |

|---|---|---|---|

| [RuCl2(p-cymene)(IMes)] / K3PO4 | Acceptorless Dehydrogenation | No hydrogen acceptor needed; produces H2 gas as the only byproduct. rsc.orgresearchgate.net | Ketone |

| Supported Gold (Au) Catalysts | Selective Oxidation | High activity and selectivity; dependent on metal-support interactions. rsc.org | Ketone |

| Chromic Acid (H2CrO4) | Oxidation | Common laboratory reagent for oxidizing secondary alcohols. libretexts.org | Ketone |

| Quinone-type Catalysts / O2 | Oxidation | Uses molecular oxygen as the terminal oxidant. google.com | Ketone |

Asymmetric Transfer Hydrogenation and Reduction Catalysis Utilizing Chiral Ligands

The enantioselective reduction of the corresponding ketone, 1-cycloheptylethanone, provides a direct route to chiral this compound, a valuable building block for stereodefined molecules. Asymmetric transfer hydrogenation (ATH) is a powerful technique for this purpose, typically employing transition metal catalysts with chiral ligands. wikipedia.org

Ruthenium(II) complexes are particularly effective for ATH of ketones. acs.org Catalysts formed from [RuCl2(p-cymene)]2 and chiral N-tosylated 1,2-diamines or pseudo-dipeptide ligands have shown excellent yields and high enantioselectivities. acs.orgsigmaaldrich.com These reactions often use isopropanol (B130326) or a formic acid-triethylamine (HCOOH-NEt3) mixture as the hydrogen source. wikipedia.orgacs.orgsigmaaldrich.com The use of a formic acid-triethylamine mixture can be advantageous as it can drive the reaction to completion even when the thermodynamics are unfavorable with isopropanol. acs.org

The mechanism of these reductions involves the formation of a chiral ruthenium hydride species, which then transfers a hydride to the prochiral ketone. The stereochemical outcome is dictated by the arrangement of the chiral ligand around the metal center, which creates a chiral environment that favors the formation of one enantiomer of the alcohol over the other. dicp.ac.cn The development of novel chiral ligands, including tridentate and pseudo-dipeptide-based structures, continues to expand the scope and efficiency of these asymmetric reductions. sigmaaldrich.comnih.gov

| Ligand Type | Hydrogen Source | Catalyst Precursor | Typical Enantioselectivity |

|---|---|---|---|

| Chiral N-Tosyl-1,2-diamines | Formic Acid / Triethylamine acs.orgthieme-connect.com | [Ru(arene)Cl2]2 | High (up to >98% ee) acs.org |

| Pseudo-dipeptides | Isopropanol sigmaaldrich.com | [{RuCl2(p-cymene)}2] | Excellent (up to 99% ee) sigmaaldrich.com |

| Chiral Amino Alcohols | Formic Acid / Formate Salts wikipedia.org | Transition Metal Complexes | High |

| BINAP | H2 gas wikipedia.org | Ruthenium Complexes | High for chelating ketones wikipedia.org |

Catalytic C-H Activation and Functionalization Strategies at the Cycloheptyl Moiety

Directly functionalizing the C-H bonds of the cycloheptyl ring in this compound offers a powerful strategy for molecular editing, allowing for the introduction of new functional groups without pre-functionalized starting materials. Transannular C-H activation, in particular, enables the selective functionalization of C-H bonds at positions remote from an existing functional group. nih.govumn.edu

Palladium catalysis has been successfully employed for the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, including seven- and eight-membered rings. nih.govnih.govresearchgate.net This methodology utilizes specially designed ligands, such as quinuclidine-pyridones, which enable the palladium catalyst to overcome the strain associated with forming bicyclic palladacycle intermediates. nih.govnih.gov While the directing group in these examples is a carboxylic acid, the principle demonstrates the feasibility of achieving site-selective functionalization on large carbocycles like cycloheptane (B1346806). This approach allows for the direct formation of C-C bonds at specific sites on the ring, providing access to complex functionalized molecules that would otherwise require lengthy synthetic routes. nih.govresearchgate.net The development of catalysts for the selective functionalization of unactivated C-H bonds in cycloalkanes remains a significant area of research. researchgate.netresearchgate.net

Organocatalytic Activation and Transformations of this compound

Organocatalysis provides a metal-free approach to the transformation of secondary alcohols, offering unique reactivity and selectivity. For a racemic mixture of this compound, organocatalytic methods can be employed for kinetic resolution or for stereospecific functionalization.

Oxidative Kinetic Resolution (OKR): This technique allows for the separation of a racemic alcohol mixture by selectively oxidizing one enantiomer to the ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. Chiral 2-azaadamantane (B3153908) N-oxyls (AZADOs) have been shown to be highly effective organocatalysts for the OKR of racemic secondary alcohols, achieving high selectivity factors. acs.org This method provides access to optically active secondary alcohols and the corresponding ketones. acs.orgacs.org

Mitsunobu Reaction: The Mitsunobu reaction is a classic method for converting primary and secondary alcohols into a variety of other functional groups, such as esters and ethers, with a clean inversion of stereochemistry at the carbinol center. organic-chemistry.org This makes it a powerful tool for inverting the stereochemistry of a chiral alcohol. Recently, organocatalytic versions of the Mitsunobu reaction have been developed. scientificupdate.comhku.hk For instance, a phosphine (B1218219) oxide organocatalyst can promote the nucleophilic substitution of secondary alcohols, producing water as the only byproduct in a redox-neutral process. scispace.com This catalytic approach improves the atom economy and reduces waste compared to the traditional stoichiometric reaction. scientificupdate.comscispace.com

Photoredox and Electrochemical Catalysis in Alcohol Conversions

Photoredox and electrochemical catalysis represent modern, sustainable approaches for activating and transforming alcohols under mild conditions. These methods utilize light energy or electricity, respectively, to drive chemical reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can be used for the deoxygenation of alcohols, converting them into alkanes. beilstein-journals.orgbeilstein-journals.org In one approach, the secondary alcohol is first activated by converting it into a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester. beilstein-journals.orgbeilstein-journals.org Irradiation with blue light in the presence of an iridium-based photocatalyst and a sacrificial electron donor leads to the reductive cleavage of the C-O bond. beilstein-journals.org Another strategy involves a one-pot protocol where the alcohol is converted to an alkyl iodide, which is then reduced under photoredox conditions. rsc.org Metallaphotoredox catalysis, combining a photoredox catalyst with a nickel catalyst, also enables the deoxygenative cross-coupling of free alcohols with aryl halides. princeton.edunih.gov

Electrochemical Catalysis: The electrochemical oxidation of secondary alcohols to ketones offers a green and efficient alternative to methods using chemical oxidants. researchgate.net This can be achieved using aminoxyl mediators, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) or 4-acetamido-TEMPO, in an electrochemical cell. researchgate.netsemanticscholar.org The aminoxyl radical is electrochemically oxidized to the corresponding oxoammonium ion, which then oxidizes the alcohol to the ketone while being reduced back to the hydroxylamine (B1172632). The hydroxylamine is then re-oxidized to the aminoxyl radical, completing the catalytic cycle. This process avoids the use of stoichiometric, often hazardous, oxidizing agents. researchgate.netorganic-chemistry.org

| Method | Catalyst Type | Transformation | Key Advantage |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts, often with a co-catalyst (e.g., Nickel) | Deoxygenation beilstein-journals.org; Deoxygenative Cross-Coupling princeton.edu | Uses visible light as an energy source; mild reaction conditions. rsc.org |

| Electrochemical Catalysis | Aminoxyl mediators (e.g., ABNO, TEMPO) | Oxidation to Ketone researchgate.net | Avoids chemical oxidants; uses electricity as a "green" reagent. semanticscholar.org |

| Organocatalytic OKR | Chiral N-oxyl radicals (e.g., AZADOs) | Kinetic Resolution acs.org | Metal-free; provides access to enantiopure alcohols and ketones. acs.org |

| Organocatalytic Mitsunobu | Phosphine Oxides | Stereoinvertive Nucleophilic Substitution scispace.com | Redox-neutral; produces water as the sole byproduct. scientificupdate.com |

Advanced Applications of 1 Cycloheptylethan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Integration into Total Synthesis Efforts for Chiral Natural Products

There is no documented use of 1-Cycloheptylethan-1-ol as a chiral building block in the total synthesis of any known natural products.

Role as a Key Intermediate in the Synthesis of Optically Active Chemical Probes

There is no available information on the use of this compound as a key intermediate for the synthesis of optically active chemical probes for research purposes, excluding medicinal applications.

Exploration of Structure-Function Relationships in Chiral Scaffold Development

No studies were found that explore the structure-function relationships of chiral scaffolds derived from this compound.

Q & A

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodological Answer : Enantiomer separation becomes resource-intensive at scale. Use continuous-flow reactors with immobilized chiral catalysts to enhance ee. Monitor racemization risks via inline polarimetry and optimize residence times .

Q. How do solvent polarity and proticity influence solvolysis pathways of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while protic solvents (e.g., ethanol) promote SN1 via carbocation intermediates. Kinetic isotope effects (KIE) and Hammett plots elucidate solvent-substrate interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Compare with experimental kinetic data (e.g., rate constants in DMF vs. acetone) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.